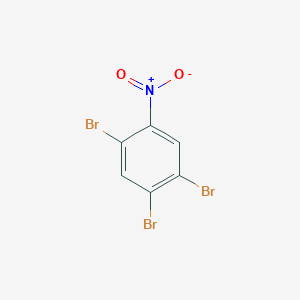
1,2,4-Tribromo-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tribromo-5-nitrobenzene is an aromatic compound characterized by the presence of three bromine atoms and one nitro group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Tribromo-5-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. One common method involves the bromination of 1,2,4-tribromobenzene followed by nitration. The reaction conditions typically include the use of bromine and nitric acid under controlled temperatures to ensure selective substitution .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and nitration processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Tribromo-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Reduction Products: The primary product of reduction is 1,2,4-tribromo-5-aminobenzene.
Applications De Recherche Scientifique
1,2,4-Tribromo-5-nitrobenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,4-tribromo-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the bromine atoms can form halogen bonds with other molecules. These interactions can influence various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
1,2,3-Tribromo-5-nitrobenzene: Similar in structure but with different bromine atom positions, leading to distinct reactivity and properties.
1,3,5-Tribromo-2,4,6-trinitrobenzene: Contains additional nitro groups, making it more reactive and suitable for different applications.
Uniqueness: 1,2,4-Tribromo-5-nitrobenzene is unique due to its specific arrangement of bromine and nitro groups, which confer distinct chemical and physical properties. This makes it particularly valuable in specialized chemical syntheses and industrial applications .
Propriétés
Numéro CAS |
89365-48-0 |
|---|---|
Formule moléculaire |
C6H2Br3NO2 |
Poids moléculaire |
359.80 g/mol |
Nom IUPAC |
1,2,4-tribromo-5-nitrobenzene |
InChI |
InChI=1S/C6H2Br3NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H |
Clé InChI |
SLZKIHPQXANDDF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)Br)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


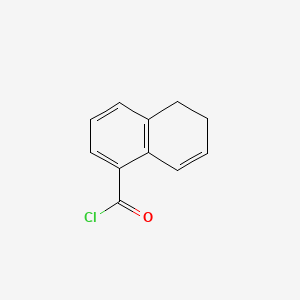
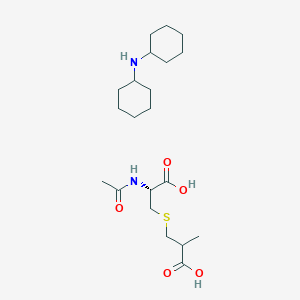
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)

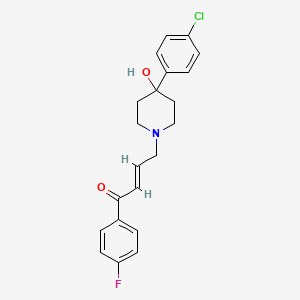
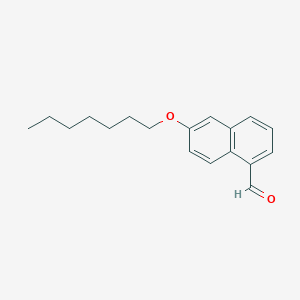
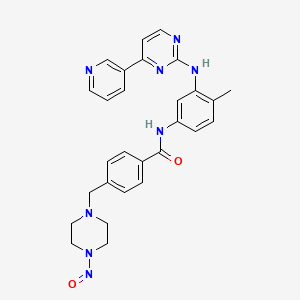
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
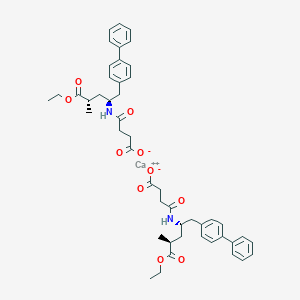
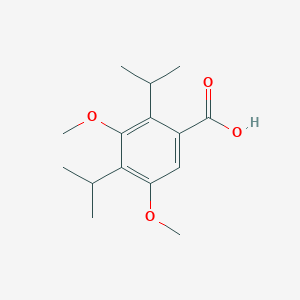
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
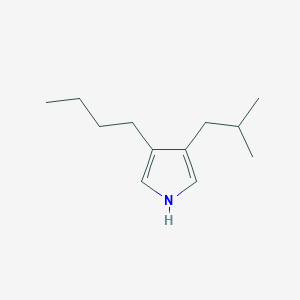
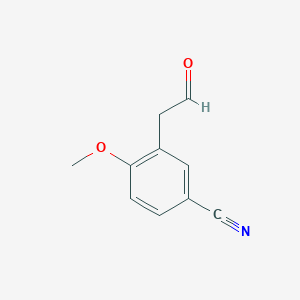
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
